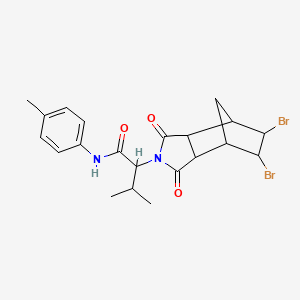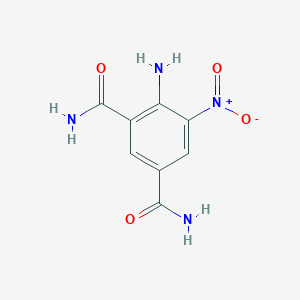
4-Amino-5-nitrobenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-nitrobenzene-1,3-dicarboxamide is an organic compound with significant interest in various scientific fields It is characterized by the presence of amino, nitro, and dicarboxamide functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-nitrobenzene-1,3-dicarboxamide typically involves nitration and amination reactionsThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction and amination steps using reagents such as tin(II) chloride or iron powder in acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-Amino-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Reduction Products: 4,5-Diaminobenzene-1,3-dicarboxamide.
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used
科学的研究の応用
4-Amino-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism of action of 4-Amino-5-nitrobenzene-1,3-dicarboxamide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino and dicarboxamide groups can form hydrogen bonds and other interactions with target proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the dicarboxamide groups, making it less versatile in terms of chemical reactivity.
4-Nitrobenzene-1,2-dicarboxamide: Similar but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Uniqueness
4-Amino-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both amino and nitro groups along with dicarboxamide functionalities.
特性
分子式 |
C8H8N4O4 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC名 |
4-amino-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H8N4O4/c9-6-4(8(11)14)1-3(7(10)13)2-5(6)12(15)16/h1-2H,9H2,(H2,10,13)(H2,11,14) |
InChIキー |
ZVVKBBWXPXGRPT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


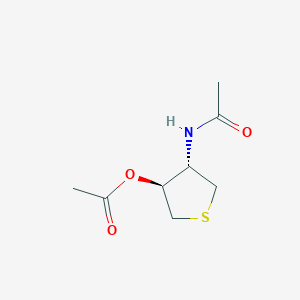
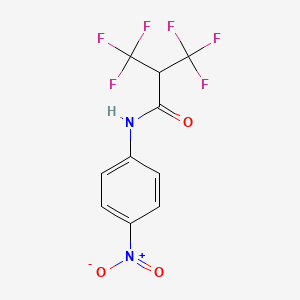
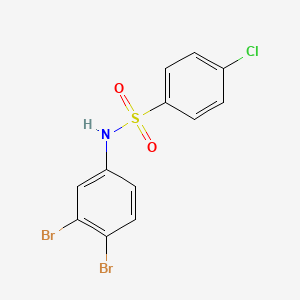
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)
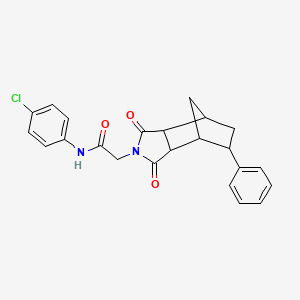
![ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472320.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
